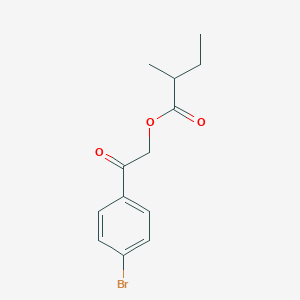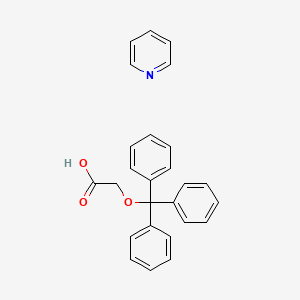
(1E)-2,2-Dimethyl-N,4,4-triphenylbut-3-en-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-2,2-Dimethyl-N,4,4-triphenylbut-3-en-1-imine is an organic compound characterized by its unique structure, which includes a butenimine backbone with dimethyl and triphenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-2,2-Dimethyl-N,4,4-triphenylbut-3-en-1-imine typically involves the condensation of appropriate aldehydes and amines under controlled conditions. One common method includes the reaction of 2,2-dimethyl-1,3-diphenylpropan-1-one with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve similar condensation reactions with optimized conditions for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-2,2-Dimethyl-N,4,4-triphenylbut-3-en-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
(1E)-2,2-Dimethyl-N,4,4-triphenylbut-3-en-1-imine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (1E)-2,2-Dimethyl-N,4,4-triphenylbut-3-en-1-imine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1E)-2,2-Dimethyl-N,4,4-diphenylbut-3-en-1-imine: Similar structure but with fewer phenyl groups.
(1E)-2,2-Dimethyl-N,4,4-triphenylbut-2-en-1-imine: Variation in the position of the double bond.
Uniqueness
(1E)-2,2-Dimethyl-N,4,4-triphenylbut-3-en-1-imine is unique due to its specific arrangement of substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
104084-88-0 |
|---|---|
Formule moléculaire |
C24H23N |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
2,2-dimethyl-N,4,4-triphenylbut-3-en-1-imine |
InChI |
InChI=1S/C24H23N/c1-24(2,19-25-22-16-10-5-11-17-22)18-23(20-12-6-3-7-13-20)21-14-8-4-9-15-21/h3-19H,1-2H3 |
Clé InChI |
ZFBWEXMYKHLNFX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C=C(C1=CC=CC=C1)C2=CC=CC=C2)C=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


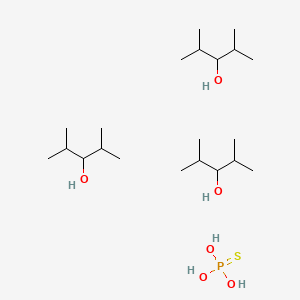
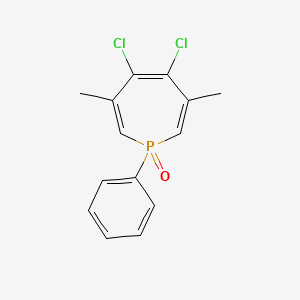

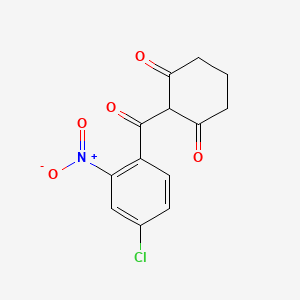
![4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B14321545.png)
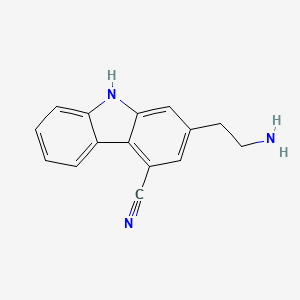
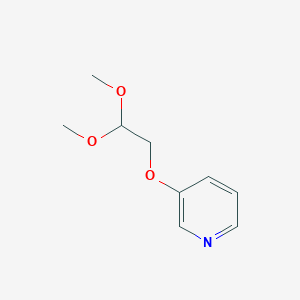
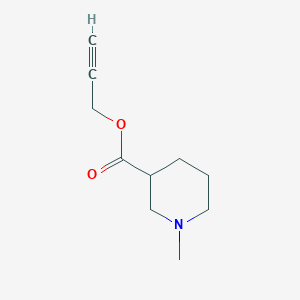
![1',3',3'-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2'-piperidine]](/img/structure/B14321558.png)

![4-[(E)-(4-Aminophenyl)diazenyl]-N,N-diphenylaniline](/img/structure/B14321562.png)

